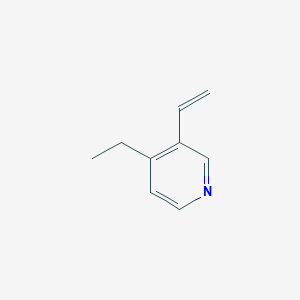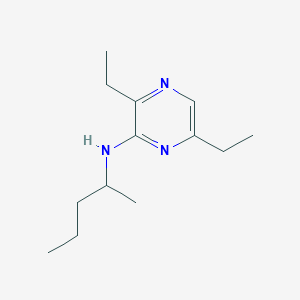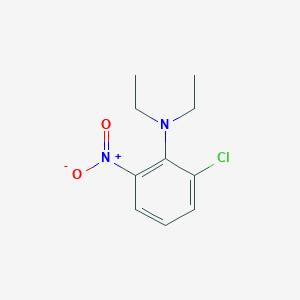
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzyl group attached to a pyrimidine ring, which is further substituted with an iodine atom and a carbamate group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Carbamoylation: The final step involves the introduction of the benzyl carbamate group. This can be done by reacting the iodinated pyrimidine with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Deiodinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various substituted pyrimidine derivatives, which can be used in further chemical research.
Biology:
Enzyme Inhibition: Some derivatives of this compound have been studied for their potential to inhibit specific enzymes, making them useful in biochemical research.
Medicine:
Drug Development: The compound and its derivatives are investigated for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry:
Agricultural Chemicals: Some derivatives may be used in the development of pesticides and herbicides due to their biological activity.
Wirkmechanismus
The mechanism of action of Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
- Benzyl(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Benzyl(5-chloro-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
- Benzyl(5-bromo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate
Comparison:
- Uniqueness: The presence of the iodine atom in Benzyl(5-iodo-2-oxo-2,3-dihydropyrimidin-4-yl)carbamate imparts unique reactivity and biological properties compared to its fluoro, chloro, and bromo analogs. Iodine is larger and more polarizable, which can enhance binding interactions with biological targets.
- Reactivity: The iodine atom can be more easily substituted compared to fluorine, chlorine, and bromine, allowing for the synthesis of a wider range of derivatives.
- Biological Activity: The biological activity of the compound can vary significantly based on the halogen present, with iodine-containing compounds often showing distinct pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H10IN3O3 |
|---|---|
Molekulargewicht |
371.13 g/mol |
IUPAC-Name |
benzyl N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)carbamate |
InChI |
InChI=1S/C12H10IN3O3/c13-9-6-14-11(17)15-10(9)16-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,16,17,18) |
InChI-Schlüssel |
CPOXJEMBSVFFDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=NC(=O)N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


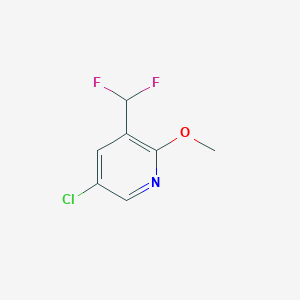
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
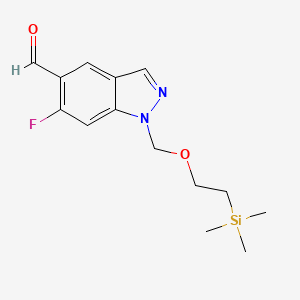
![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)

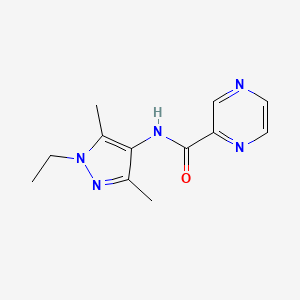
![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)

